4,6-bis(methylsulfanyl)-13-phenyl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyridine rings but also show significant biological activities.
Uniqueness
2,4-Bis(methylsulfanyl)-9-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to the presence of both methylsulfanyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C21H15N3S4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)-13-phenyl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C21H15N3S4/c1-25-20-18-17(23-21(24-20)26-2)16-13(12-7-4-3-5-8-12)11-14(22-19(16)28-18)15-9-6-10-27-15/h3-11H,1-2H3 |
InChI Key |
QRCLTEPWHRXBLK-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=C1SC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC=CC=C5)SC |
Canonical SMILES |
CSC1=NC(=NC2=C1SC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC=CC=C5)SC |
Origin of Product |
United States |
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